2-propylpentanoate
Overview
Description
Valproate or valproic acid is a branched chain organic acid that is used as therapy of epilepsy, bipolar disorders and migraine headaches and is a well known cause of several distinctive forms of acute and chronic liver injury.
Valproate is a branched-chain saturated fatty acid anion that is the conjugate base of valproic acid. It has a role as an antimanic drug. It derives from a valerate. It is a conjugate base of a valproic acid.
A fatty acid with anticonvulsant and anti-manic properties that is used in the treatment of EPILEPSY and BIPOLAR DISORDER. The mechanisms of its therapeutic actions are not well understood. It may act by increasing GAMMA-AMINOBUTYRIC ACID levels in the brain or by altering the properties of VOLTAGE-GATED SODIUM CHANNELS.
Scientific Research Applications
Neurogenesis and Neuronal Differentiation
Valproate has been studied for its ability to promote neurogenesis, showing significant effects on rat forebrain stem cells. It notably increases the number of neurons, enhances neurite outgrowth, and decreases the number of astrocytes. The neurogenic effects of valproate exceed those of other mood stabilizers like lithium, and it specifically promotes the proliferation of GABAergic neurons (Laeng et al., 2004).
Pharmacodynamics and Mechanisms of Action
Valproate's various therapeutic effects, such as its efficacy in treating seizures and bipolar disorder, are reflected in its complex pharmacodynamics. It increases GABA synthesis and release, potentiates GABAergic functions in specific brain regions, and attenuates neuronal excitation induced by NMDA-type glutamate receptors. Additionally, valproate impacts serotonin and dopamine functions and has direct effects on excitable membranes (Löscher, 1999).
Use in Pervasive Developmental Disorders
A study on valproate's efficacy and safety for aggression in children and adolescents with pervasive developmental disorders (PDD) indicated no significant treatment difference between valproate and placebo groups. This suggests the need for larger studies to understand valproate's role in PDD treatment (Hellings et al., 2005).
Neuropsychological Effects in Traumatic Brain Injury
Research on valproate's neuropsychological side effects when used to prevent post-traumatic seizures showed no significant adverse or beneficial effects on cognition. This positions valproate as a cognitively safe drug for controlling established seizures or stabilizing mood in the context of traumatic brain injury (Dikmen et al., 2000).
Treatment of Bipolar Disorder
Valproate is recognized as effective in acute and prophylactic treatment of bipolar disorder. It may be particularly effective in patients with rapid cycling, dysphoric or mixed mania, and neurologic abnormalities. Clinical guidelines suggest its potential in patients unresponsive to or intolerant of lithium therapy (McElroy et al., 1992).
Effectiveness in Neuropsychiatry
Valproate is primarily effective in manic aspects of bipolar disorder and shows a tolerable side effect profile. It is efficacious in treating mixed and euphoric mania and has been used effectively in combination with other drugs like lithium or antipsychotic medications. Its utility extends to disorders with behavioral dimensions similar to those it benefits in bipolar disorders, such as schizophrenia (Bowden, 2007).
Use in Epilepsy
Valproate has shown significant effectiveness in controlling generalized seizures and is often used as monotherapy. It has a varied elimination half-life and interacts with other antiepileptic drugs, requiring careful monitoring of serum concentrations and seizure frequency (Penry & Dean, 1989).
Anxiolytic Properties
A study investigating valproate's anxiolytic properties in humans used a computer game model to measure anxiety-like behavior. It showed that valproate has acute anxiolytic properties, suggesting potential clinical trials for its use in anxiolytic treatment (Bach et al., 2018).
Properties
Molecular Formula |
C8H15O2- |
---|---|
Molecular Weight |
143.2 g/mol |
IUPAC Name |
2-propylpentanoate |
InChI |
InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/p-1 |
InChI Key |
NIJJYAXOARWZEE-UHFFFAOYSA-M |
SMILES |
CCCC(CCC)C(=O)[O-] |
Canonical SMILES |
CCCC(CCC)C(=O)[O-] |
Synonyms |
2 Propylpentanoic Acid 2-Propylpentanoic Acid Calcium Valproate Convulsofin Depakene Depakine Depakote Dipropyl Acetate Divalproex Divalproex Sodium Ergenyl Magnesium Valproate Propylisopropylacetic Acid Semisodium Valproate Sodium Valproate Valproate Valproate Calcium Valproate Sodium Valproic Acid Valproic Acid, Sodium Salt (2:1) Vupral |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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